molecular formula C5H5BrN2O B13095317 2-Bromo-5-methylpyrimidin-4-ol

2-Bromo-5-methylpyrimidin-4-ol

Cat. No.: B13095317
M. Wt: 189.01 g/mol
InChI Key: YDJKONXTTYDUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methylpyrimidin-4-ol is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by a bromine atom at the second position, a methyl group at the fifth position, and a hydroxyl group at the fourth position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methylpyrimidin-4-ol can be achieved through several methods. One common approach involves the bromination of 5-methylpyrimidin-4-ol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the second position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methylpyrimidin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the pyrimidine ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of 2-amino-5-methylpyrimidin-4-ol, 2-thio-5-methylpyrimidin-4-ol, or 2-alkoxy-5-methylpyrimidin-4-ol.

    Oxidation: Formation of 2-bromo-5-methylpyrimidin-4-one.

    Reduction: Formation of 5-methylpyrimidin-4-ol.

Scientific Research Applications

2-Bromo-5-methylpyrimidin-4-ol has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methylpyrimidin-4-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleic acid synthesis or repair. The bromine atom and hydroxyl group play crucial roles in binding to the active sites of these enzymes, thereby modulating their activity. The compound’s effects on cellular pathways can lead to altered cell proliferation or apoptosis, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyrimidin-4-ol
  • 2-Bromo-4-methylpyrimidin-5-ol
  • 2-Chloro-5-methylpyrimidin-4-ol

Uniqueness

2-Bromo-5-methylpyrimidin-4-ol is unique due to the specific positioning of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a hydroxyl group allows for versatile chemical modifications and interactions with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-bromo-5-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-3-2-7-5(6)8-4(3)9/h2H,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJKONXTTYDUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(NC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.